molecular formula C27H29NO6 B2489151 (6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-methoxyphenyl)methanone CAS No. 486427-15-0

(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-methoxyphenyl)methanone

Cat. No. B2489151
CAS RN: 486427-15-0
M. Wt: 463.53
InChI Key: UFYVVJPDBFZWSN-UHFFFAOYSA-N
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Description

This compound is a benzylisoquinoline alkaloid, a class of molecules known for their complex structures and diverse biological activities. The specific compound appears to be relatively novel or less studied in scientific literature.

Synthesis Analysis

  • The compound can be synthesized from natural sources such as the leaves of Beilschmiedia brevipes. The synthesis involves various spectroscopic methods including 1D and 2D-NMR, UV, IR, and HRESIMS for structural establishment (Pudjiastuti et al., 2010).

Molecular Structure Analysis

  • Structural elucidation is typically achieved through advanced spectroscopic techniques. For similar compounds, X-ray diffraction data has been used for full characterization (Bonilla-Castañeda et al., 2022).

Chemical Reactions and Properties

  • Similar compounds exhibit a range of chemical reactions. For instance, the electrochemical study of catechol and its derivatives in methanol showed conversion to various quinone forms, which is indicative of the reactive nature of these compounds in electrochemical environments (Nematollahi & Golabi, 1996).

Physical Properties Analysis

  • Physical properties such as crystal structure and molecular conformation can be determined using techniques like X-ray single crystal diffraction analysis. This analysis helps in understanding the spatial arrangement of atoms within the compound (Chen, Ye, & Hu, 2012).

Scientific Research Applications

Discovery and Structural Analysis

A study by Pudjiastuti et al. (2010) describes the isolation of a new benzylisoquinoline alkaloid from the leaves of Beilschmiedia brevipes, closely related to the compound . This research highlights the compound's structural elucidation through spectroscopic methods, including 1D- and 2D-NMR, UV, IR, and HRESIMS, showcasing its chemical complexity and significance in natural product chemistry (Pudjiastuti et al., 2010).

Synthetic Applications

Roberts et al. (1997) demonstrated the synthetic versatility of a related compound, 6,7-dimethoxy-4-methylquinoline, in the formal total syntheses of various complex molecules, such as Damirones A and B, Batzelline C, Isobatzelline C, Discorhabdin C, and Makaluvamines A-D. This study showcases the compound's utility as a building block in the synthesis of complex natural products and pharmaceuticals (Roberts et al., 1997).

Chemical Modification Studies

Brossi and Teitel (1970) conducted a detailed study on the partial O-demethylation of aromatic dimethoxy-substituted 3,4-dihydroisoquinolines, akin to the compound of interest. Their findings on the selective cleavage of methoxyl groups contribute to the understanding of chemical modifications and the generation of derivatives with potentially altered biological activities (Brossi & Teitel, 1970).

Antioxidant Properties

The study by Balaydın et al. (2010) on the synthesis and antioxidant properties of diphenylmethane derivative bromophenols, including a natural product, reveals the potential of similar compounds in exhibiting significant antioxidant activities. This research underscores the importance of these molecules in developing new antioxidants for pharmacological or food industry applications (Balaydın et al., 2010).

Novel Synthesis Methods

Fredriksson and Stone-Elander (2002) introduced a new microwave-assisted method for the rapid demethylation of methyl phenyl ethers, showcasing an efficient approach to modifying compounds similar to the one . This method offers a faster route to synthesizing derivatives and removing protecting groups, which is crucial in synthetic organic chemistry and drug development processes (Fredriksson & Stone-Elander, 2002).

properties

IUPAC Name

[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO6/c1-30-19-9-11-20(12-10-19)34-17-23-22-16-26(33-4)25(32-3)15-18(22)13-14-28(23)27(29)21-7-5-6-8-24(21)31-2/h5-12,15-16,23H,13-14,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYVVJPDBFZWSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=CC=C4OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-methoxyphenyl)methanone

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